molecular formula C14H12F3NO4 B12329027 Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate CAS No. 2006278-06-2

Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate

Cat. No.: B12329027
CAS No.: 2006278-06-2
M. Wt: 315.24 g/mol
InChI Key: DKWQKQCZNNPVIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction is often catalyzed by metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been reported to be efficient and catalyst-free . This method not only speeds up the reaction but also enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, thereby increasing its efficacy . The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Biological Activity

Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities, which include anti-inflammatory and antidiabetic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C₁₄H₁₂F₃NO₄
  • Molecular Weight : 315.245 g/mol
  • Physical State : Solid at room temperature
  • Storage Conditions : Ambient temperature, recommended in a cool and dark place

Anti-inflammatory Activity

Research has indicated that compounds with isoxazole structures, including this compound, exhibit anti-inflammatory properties. A study involving a related isoxazole compound showed significant absorption and metabolism in vivo, leading to the formation of active anti-inflammatory metabolites after oral administration in rats . This suggests that the compound may function effectively in therapeutic contexts targeting inflammation.

Antidiabetic Activity

In a recent study focusing on structural analogs of the compound, it was found that certain derivatives exhibited promising antidiabetic effects. For instance, one derivative demonstrated an IC50 value of 4.58 μM in inhibiting alpha-amylase, which is comparable to standard antidiabetic drugs like acarbose (IC50 = 1.58 μM) . This indicates that this compound may also possess similar antidiabetic properties.

Study 1: Anti-inflammatory Mechanism

A study on a related compound, 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, highlighted its mechanism as a prodrug for an antiarthritic agent. The compound was metabolized to yield plasma concentrations similar to established anti-inflammatory agents after oral administration . This suggests that this compound may share similar metabolic pathways and therapeutic potentials.

Study 2: Antidiabetic Efficacy

Another investigation into the biological activity of isoxazole derivatives found that certain compounds exhibited significant inhibition of alpha-amylase and PTP-1B, both crucial targets in diabetes management. The tested compounds showed percent inhibitions ranging from 58% to 88% at varying concentrations, indicating strong potential for glycemic control . This positions this compound as a candidate for further exploration in diabetes research.

Data Summary Table

Activity IC50 Value (μM) Standard Comparison
Alpha-Amylase Inhibition4.58Acarbose (1.58)
PTP-1B Inhibition0.91Ursolic Acid (1.35)
Anti-inflammatory EffectN/AEstablished Prodrugs

Properties

CAS No.

2006278-06-2

Molecular Formula

C14H12F3NO4

Molecular Weight

315.24 g/mol

IUPAC Name

ethyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H12F3NO4/c1-2-21-13(20)10-7-22-18-11(10)12(19)8-3-5-9(6-4-8)14(15,16)17/h3-7,12,19H,2H2,1H3

InChI Key

DKWQKQCZNNPVIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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